Neodymium methacrylate, trihydrate

Description

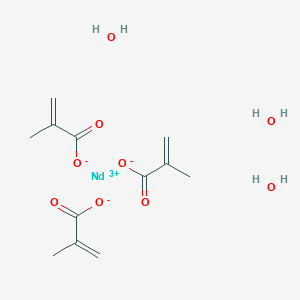

Neodymium methacrylate trihydrate (CAS 79718-21-1) is a coordination compound comprising neodymium(III) ions bound to methacrylate ligands and three water molecules of crystallization. It is commercially available at 97% purity and is primarily used in polymer chemistry and material science, particularly in synthesizing rare earth-containing hydrogels or hybrid materials . Its structure combines the optical and magnetic properties of neodymium with the polymerizable methacrylate group, enabling applications in advanced optics, catalysis, and biocompatible materials .

Properties

Molecular Formula |

C12H21NdO9 |

|---|---|

Molecular Weight |

453.53 g/mol |

IUPAC Name |

2-methylprop-2-enoate;neodymium(3+);trihydrate |

InChI |

InChI=1S/3C4H6O2.Nd.3H2O/c3*1-3(2)4(5)6;;;;/h3*1H2,2H3,(H,5,6);;3*1H2/q;;;+3;;;/p-3 |

InChI Key |

ANKDHILZBOEWIN-UHFFFAOYSA-K |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].O.O.O.[Nd+3] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Other Rare Earth Methacrylates

Europium(III) Methacrylate (CAS 79718-24-4)

- Structure : Europium(III) replaces neodymium(III) in the methacrylate complex.

- Applications : Europium’s strong luminescence makes it suitable for photonic devices and fluorescent probes, contrasting with neodymium’s use in magnetic or laser materials .

- Purity : Available at 97%, similar to neodymium methacrylate trihydrate .

Yttrium Methacrylate (CAS 79718-33-5)

- Structure : Yttrium(III) has a smaller ionic radius than neodymium(III), influencing ligand coordination and stability.

- Applications : Yttrium’s high thermal stability suits high-temperature polymers, whereas neodymium derivatives excel in optical applications .

Table 1: Comparison of Rare Earth Methacrylates

| Compound | CAS Number | Purity | Key Applications |

|---|---|---|---|

| Neodymium methacrylate trihydrate | 79718-21-1 | 97% | Polymers, optics, catalysts |

| Europium(III) methacrylate | 79718-24-4 | 97% | Luminescent materials |

| Yttrium methacrylate | 79718-33-5 | 97% | High-temperature polymers |

Comparison with Other Neodymium Salts

Neodymium Chloride Hexahydrate (CAS 13477-89-9)

Neodymium Acetate Hydrate (CAS 16648-22-9)

Neodymium Nitrate Hexahydrate (CAS 16454-60-7)

Neodymium Perchlorate Hexahydrate

- Structure : Nd(ClO₄)₃·6H₂O; strong oxidizer with perchlorate ligands.

- Applications: Limited to specialized electrochemical studies, unlike methacrylate’s broad material science uses .

Table 2: Comparative Analysis of Neodymium Salts

| Compound | CAS Number | Ligand Type | Key Applications | Purity | Hazards |

|---|---|---|---|---|---|

| Neodymium methacrylate trihydrate | 79718-21-1 | Methacrylate | Polymers, optics | 97% | Low |

| Neodymium chloride hexahydrate | 13477-89-9 | Chloride | Magnets, catalysts | 99.9% | Moderate (irritant) |

| Neodymium acetate hydrate | 16648-22-9 | Acetate | Ceramics, glass | 99% | Low |

| Neodymium nitrate hexahydrate | 16454-60-7 | Nitrate | Catalysts, fertilizers | 99.999% | High (oxidizer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.